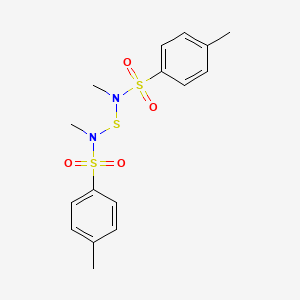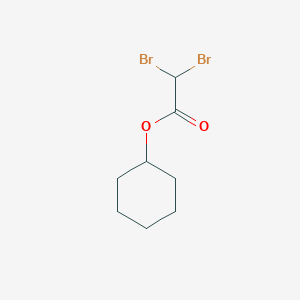
Cyclohexyl dibromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl dibromoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclohexyl group attached to a dibromoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl dibromoacetate can be synthesized through the esterification of cyclohexanol with dibromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Cyclohexyl dibromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclohexyl bromoacetate or cyclohexyl acetate, depending on the reducing agent used.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclohexanol and dibromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are commonly used for hydrolysis reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as cyclohexyl acetate or cyclohexyl thiolacetate.
Reduction: Cyclohexyl bromoacetate or cyclohexyl acetate.
Hydrolysis: Cyclohexanol and dibromoacetic acid.
科学的研究の応用
Cyclohexyl dibromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of cyclohexyl dibromoacetate involves its reactivity with nucleophiles and reducing agents. The dibromoacetate moiety is particularly reactive due to the presence of electron-withdrawing bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and reduction reactions.
類似化合物との比較
Cyclohexyl dibromoacetate can be compared with other similar compounds, such as:
Cyclohexyl bromoacetate: Similar in structure but with only one bromine atom, making it less reactive in nucleophilic substitution reactions.
Cyclohexyl acetate: Lacks the bromine atoms, resulting in different reactivity and applications.
Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexyl ring, leading to different chemical behavior and uses.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and make it a valuable intermediate in organic synthesis.
特性
CAS番号 |
64001-14-5 |
|---|---|
分子式 |
C8H12Br2O2 |
分子量 |
299.99 g/mol |
IUPAC名 |
cyclohexyl 2,2-dibromoacetate |
InChI |
InChI=1S/C8H12Br2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChIキー |
JJMMBJGCOHAAMK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


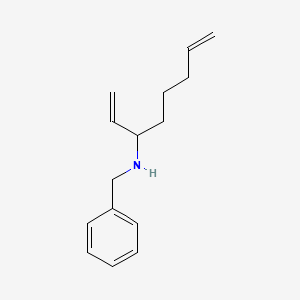
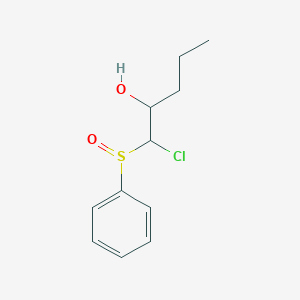
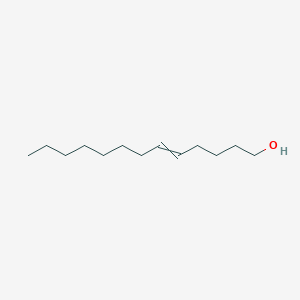
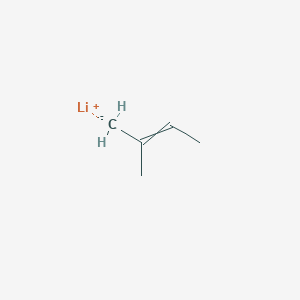
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
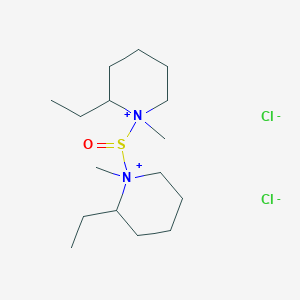
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
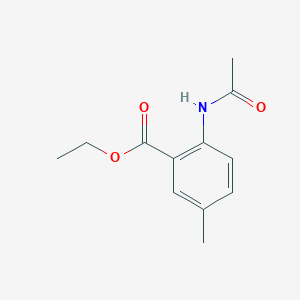
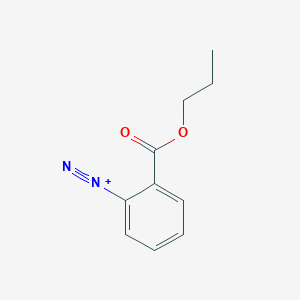

![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
